NHC Brønsted Basicity: pKa = 24 in DMSO vs. DBN and N-Aryl NHC Benchmarks
The free carbene 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (IiPrMe) exhibits a pKa of 24 in (CD3)2SO, placing it among the strongest isolable NHC Brønsted bases . Its elimination:substitution product ratio with 2-bromopropane is comparable to that of the amidine base DBN (1,5-diazabicyclo[4.3.0]non-5-ene), but IiPrMe is a carbon-centered base that is isolable and storable, unlike most traditional strong bases . This pKa is substantially higher than that of the widely used N-aryl NHC IMes (1,3-dimesitylimidazol-2-ylidene, pKa ≈ 16–17) . The enhanced basicity arises from the electron-donating backbone methyl groups and the relatively electron-rich N-isopropyl substituents, making this imidazolium salt uniquely suited as a precursor for applications requiring strong carbon bases without metal mediation.
| Evidence Dimension | pKa of the conjugate acid (imidazolium C2–H) in DMSO |
|---|---|
| Target Compound Data | pKa = 24 (1,3-diisopropyl-4,5-dimethylimidazolium) |
| Comparator Or Baseline | DBN (pKa comparable; benchmark amidine base); IMes (pKa ≈ 16–17 in DMSO) ; 1,3-di-tert-butylimidazolium: pKa ≈ 22–24 |
| Quantified Difference | ΔpKa ≈ 7–8 units more basic than IMes; roughly comparable to DBN and 1,3-di-tert-butyl analogs, but with vastly different steric profiles. |
| Conditions | Measured in (CD3)2SO (DMSO-d6) at ambient temperature via NMR titration; elimination:substitution ratio determined with 2-bromopropane as probe electrophile. |
Why This Matters
The exceptionally high pKa enables organocatalytic transformations inaccessible to less basic NHCs, directly influencing procurement decisions for base-catalyzed reaction development.
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